molecular formula C7H8FNO B13692424 O-(4-Fluoro-2-methylphenyl)hydroxylamine

O-(4-Fluoro-2-methylphenyl)hydroxylamine

Katalognummer: B13692424
Molekulargewicht: 141.14 g/mol
InChI-Schlüssel: QLXRPCSGLMAWIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(4-Fluoro-2-methylphenyl)hydroxylamine is an organic compound with the molecular formula C7H8FNO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-fluoro-2-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Fluoro-2-methylphenyl)hydroxylamine typically involves the reaction of 4-fluoro-2-methylphenylamine with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often incorporate advanced purification techniques to ensure the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

O-(4-Fluoro-2-methylphenyl)hydroxylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso or nitro compounds, while reduction reactions typically produce amines .

Wissenschaftliche Forschungsanwendungen

O-(4-Fluoro-2-methylphenyl)hydroxylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-(4-Fluoro-2-methylphenyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. These interactions can lead to changes in biological activity, making the compound of interest for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to O-(4-Fluoro-2-methylphenyl)hydroxylamine include other substituted hydroxylamines, such as:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the fluoro and methyl substituents on the phenyl ring. This unique combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications .

Eigenschaften

Molekularformel

C7H8FNO

Molekulargewicht

141.14 g/mol

IUPAC-Name

O-(4-fluoro-2-methylphenyl)hydroxylamine

InChI

InChI=1S/C7H8FNO/c1-5-4-6(8)2-3-7(5)10-9/h2-4H,9H2,1H3

InChI-Schlüssel

QLXRPCSGLMAWIN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)F)ON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.